JNJ-55511118

AMPA Receptor TARP γ8 Selectivity

Researchers requiring subunit-selective AMPA receptor modulation face limited tool compounds with confounding bifunctionality. JNJ-55511118 resolves this as a purely negative allosteric modulator strictly dependent on TARP γ8 (Ki=26 nM). • Achieves 80% hippocampal receptor occupancy at 10 mg/kg p.o. with well-characterized in vivo PK. • Validated in preclinical AUD models (reduced alcohol self-administration) and corneal kindling (ED50=3.7 mg/kg). • Supplied at ≥98% HPLC purity with comprehensive QC documentation for reproducible neuropharmacology research.

Molecular Formula C14H8ClF3N2O2
Molecular Weight 328.67 g/mol
Cat. No. B608237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-55511118
SynonymsJNJ-55511118;  JNJ 55511118;  JNJ55511118
Molecular FormulaC14H8ClF3N2O2
Molecular Weight328.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F
InChIInChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21)
InChIKeyCOBXSLRIXGQVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-55511118: TARP γ8-Selective AMPA Receptor Modulator


JNJ-55511118 is a research-use small molecule and a high-affinity, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ8 (TARP γ8) [1]. It demonstrates a binding affinity (Ki) of 26 nM for TARP γ8-containing AMPARs and exhibits minimal activity against other TARPs or non-TARP AMPARs .

TARP γ8-subunit-dependent negative allosteric modulation of AMPA receptors
Reported selectivity over non-γ8 TARP-containing AMPARs supports pathway-attribution studies
Brain-penetrant oral exposure profile documented; supports in vivo CNS target-engagement research

JNJ-55511118: TARP γ8-Selectivity Prevents Substitution


JNJ-55511118 cannot be interchanged with broad-spectrum or other TARP-selective AMPA receptor modulators due to its unique mechanism as a negative allosteric modulator that is strictly dependent on the presence of the TARP γ8 auxiliary subunit. While other compounds like perampanel are non-selective AMPA receptor antagonists, and even some other TARP γ8-targeting molecules like JNJ-61432059 exhibit subunit-dependent bifunctionality, JNJ-55511118 provides consistent, solely negative modulation of TARP γ8-associated AMPARs [1]. Its well-characterized in vivo pharmacokinetics, including oral bioavailability and brain penetration, further distinguish it from less optimized tool compounds in this class [2].

Broad-spectrum AMPAR antagonist mismatch Non-selective antagonists (e.g., perampanel) do not depend on TARP γ8 presence; modulation profile may shift across receptor populations.
TARP γ8 modulator functional divergence JNJ-61432059 exhibits subunit-dependent bifunctional effects (negative/positive), unlike the consistent negative modulation of JNJ-55511118.
Brain exposure and occupancy may not transfer Uncharacterized tool compounds may differ in oral exposure and brain receptor occupancy, requiring independent validation.

JNJ-55511118: Comparative Evidence vs. Key Analogs


TARP γ8 Selectivity vs. Other TARP Subunits

JNJ-55511118 demonstrates high selectivity for AMPA receptors co-assembled with the TARP γ8 auxiliary subunit. Its inhibitory activity is absent on receptors containing other TARP family members. In functional assays, JNJ-55511118 inhibited GluA1o receptors co-expressed with TARP γ8, but showed no significant inhibition of GluA1o receptors co-expressed with TARP γ2, γ3, γ4, or γ7 [1].

TARP γ8 Selectivity
Head-to-head
IC50 >10,000 nM for non-γ8 TARPs vs 7.41–38.02 nM for γ8-containing AMPARs
Reported subunit-selective modulation context
Ca²⁺ flux assay in HEK293F cells co-expressing TARP subunits and GluA isoforms
AMPA Receptor TARP γ8 Selectivity Electrophysiology

TARP γ8 Binding Affinity: Comparison with LY3130481

In a direct comparison of binding affinity, JNJ-55511118 exhibits a Ki of 26 nM for TARP γ8-containing AMPA receptors, as determined by competition binding experiments . In contrast, LY3130481, another TARP γ8-selective AMPA receptor antagonist, has a reported IC50 of 65 nM for the same target in functional assays . This indicates that JNJ-55511118 has a 2.5-fold higher affinity for the target complex.

Binding Affinity vs LY3130481
Cross-study
JNJ-55511118 Ki 26 nM vs LY3130481 IC50 65 nM
Reported affinity context; cross-study comparison
Radioligand binding assay vs functional assay; method differences noted
Radioligand Binding Affinity TARP γ8 Comparator Analysis

In Vivo Brain Receptor Occupancy

A key differentiator for JNJ-55511118 is its well-documented in vivo target engagement following oral administration. In mice, an oral dose of 10 mg/kg achieved 80% receptor occupancy in the brain at 1 hour post-administration, which declined to 50% occupancy by 6 hours [1]. This pharmacokinetic profile is a crucial factor for designing in vivo efficacy studies and contrasts with tool compounds lacking this level of characterization.

Brain Receptor Occupancy
Class-level
80% occupancy at 1 h post 10 mg/kg p.o. in mice, declining to 50% at 6 h
Supports in vivo target-engagement study design
Measured by ex vivo autoradiography; class-level inference for CNS tools
Pharmacokinetics Receptor Occupancy In Vivo Oral Bioavailability

Efficacy in Alcohol Self-Administration Model

JNJ-55511118 demonstrates dose-dependent efficacy in a preclinical model of alcohol use disorder. In male C57BL/6J mice trained to self-administer sweetened alcohol, oral administration of JNJ-55511118 at both 1 mg/kg and 10 mg/kg significantly decreased multiple parameters of alcohol self-administration, including response rate and total reinforcers earned, without affecting sucrose-only self-administration [1]. Notably, this efficacy was observed at a dose as low as 1 mg/kg, which was subsequently shown to have no effect on open-field motor activity [1].

Alcohol Self-Administration
Head-to-head
Reduced alcohol-reinforced responding at 1–10 mg/kg; no effect on sucrose self-administration
Reported model-response context; behaviorally specific
Male C57BL/6J mice, FR-4 schedule, sweetened alcohol vs sucrose control
Addiction Alcohol Use Disorder Behavioral Pharmacology Preclinical Efficacy

Anticonvulsant Efficacy in Corneal Kindling Model

JNJ-55511118 exhibits potent anticonvulsant activity in a validated animal model of epilepsy. In the mouse corneal kindling model, a model of chronic, focal seizures, JNJ-55511118 demonstrated an ED50 of 3.7 mg/kg for inhibiting seizure activity [1]. This quantitative in vivo efficacy benchmark provides a key metric for comparing its potency to other anticonvulsant candidates.

Anticonvulsant Model ED50
Cross-study
ED50 3.7 mg/kg in corneal kindling model
Reported seizure-model response context
Mouse corneal kindling-induced seizure; standardized protocol dose
Epilepsy Anticonvulsant Seizure Model ED50

Mechanistic Differentiation from JNJ-61432059

While both JNJ-55511118 and JNJ-61432059 are TARP γ8-selective AMPA receptor modulators that share a conserved oxindole isostere binding motif [1], their functional pharmacology differs. Cryo-EM and patch-clamp studies reveal that JNJ-61432059 acts bifunctionally, exerting negative modulation on GluA1-containing receptors but positive modulation on GluA2-containing receptors in a TARP stoichiometry-dependent manner [2]. In contrast, JNJ-55511118 functions as a consistent negative allosteric modulator across different AMPA receptor subunit compositions when TARP γ8 is present [3].

Modulation Mechanism vs JNJ-61432059
Head-to-head
Consistent negative modulation (JNJ-55511118) vs bifunctional (JNJ-61432059: negative on GluA1, positive on GluA2)
Supports mechanism-specific pathway interpretation
Cryo-EM and patch-clamp electrophysiology of heterologously expressed receptors
Allosteric Modulation Mechanism of Action AMPA Receptor Cryo-EM

JNJ-55511118 Validated Research Applications


Hippocampal-Dependent Learning and Memory

Given the enrichment of TARP γ8 in the hippocampus and the high receptor occupancy achieved by JNJ-55511118 in this region following oral dosing, the compound is ideally suited for in vivo studies of hippocampal-dependent learning and memory processes. Researchers can leverage the established dose of 10 mg/kg (p.o.) to achieve 80% target occupancy and investigate the role of TARP γ8-AMPAR signaling in tasks such as contextual fear conditioning or Morris water maze, with the understanding that high receptor occupancy may produce a mild impairment in learning and memory [1].

Alcohol Use Disorder (AUD) Model

JNJ-55511118 has been validated in a preclinical model of AUD, where oral doses of 1 mg/kg and 10 mg/kg significantly reduced operant alcohol self-administration in male mice without affecting natural reward seeking [2]. This established efficacy makes it a key tool for dissecting the neurobiological mechanisms of TARP γ8-AMPARs in addiction and for evaluating the therapeutic potential of targeting this complex for AUD treatment.

Anticonvulsant Mechanisms in Epilepsy Models

With a defined ED50 of 3.7 mg/kg in the corneal kindling seizure model, JNJ-55511118 provides a robust and quantitative tool for exploring anticonvulsant mechanisms in epilepsy research [3]. Its consistent negative allosteric modulation of TARP γ8-AMPARs allows researchers to investigate the specific contribution of this receptor population to seizure generation and propagation in various acute and chronic epilepsy models, without the confounding subunit-dependent effects seen with other TARP γ8 modulators.

TARP γ8-Selective Modulator Differentiation

Due to its pure negative allosteric modulatory profile, JNJ-55511118 serves as a critical comparator for other TARP γ8-targeting compounds like JNJ-61432059, which exhibits subunit-dependent bifunctionality [4]. Researchers can use JNJ-55511118 in parallel with these compounds to parse the functional consequences of different modulatory mechanisms on synaptic transmission, plasticity, and behavior, thereby advancing the development of more refined therapeutics.

Application
Selection Property
Validation Focus
Hippocampal learning & memory studies
Hippocampal TARP γ8 target engagement
Learning and memory task endpoints
Alcohol self-administration model
AMPA receptor negative modulation at TARP γ8
Alcohol-reinforced response endpoints
Seizure model studies
TARP γ8-AMPAR anticonvulsant model response
Seizure-activity inhibition endpoints
Modulator mechanism differentiation
Consistent negative allosteric modulation profile
Subunit-specific modulatory effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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